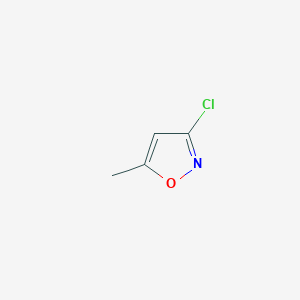

3-Chloro-5-methylisoxazole

Description

Significance of Isoxazole (B147169) Derivatives in Contemporary Organic Synthesis and Interdisciplinary Research

Isoxazole derivatives, characterized by a five-membered ring containing adjacent oxygen and nitrogen atoms, are pivotal in numerous scientific disciplines. benthamdirect.comnih.gov Their broad spectrum of applications stems from their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. benthamdirect.comnih.govsciensage.info This has made them a focal point in medicinal chemistry, with several isoxazole-containing compounds being developed into clinically used drugs. nih.govrsc.orgresearchgate.net

Beyond their pharmaceutical applications, isoxazole derivatives are crucial synthons in organic chemistry. sciensage.info They can be transformed into a variety of important synthetic intermediates such as β-hydroxy ketones, γ-amino alcohols, and β-dicarbonyl compounds. benthamdirect.comresearchgate.net This versatility allows chemists to construct complex molecular architectures. Furthermore, their utility extends to material science, where they have been investigated for applications as semiconductors, liquid crystals, and dyes. benthamdirect.com The extensive applicability of isoxazoles has fueled intensive research into their synthesis and functionalization. benthamdirect.com

Overview of Halogenated Heterocycles as Strategic Building Blocks

Halogenated heterocyclic compounds, which feature one or more halogen atoms attached to a heterocyclic core, are indispensable tools in synthetic organic chemistry. jeyamscientific.in The presence of a halogen atom, such as chlorine, bromine, fluorine, or iodine, provides a reactive handle for further molecular modifications. jeyamscientific.in This allows for the strategic construction of more complex molecules through various chemical reactions, including nucleophilic substitution and cross-coupling reactions. jeyamscientific.inenamine.net

Organochlorine compounds, in particular, are widely utilized in synthetic protocols. jeyamscientific.in The introduction of a halogen can significantly influence a molecule's physical and chemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net This makes halogenated heterocycles highly valuable in the design and synthesis of pharmaceuticals, agrochemicals, and functional materials. jeyamscientific.inresearchgate.netsigmaaldrich.com Their ability to serve as versatile precursors for a vast array of transformations solidifies their status as strategic building blocks in modern chemistry. jeyamscientific.inenamine.net

Positioning of 3-Chloro-5-methylisoxazole in the Landscape of Substituted Isoxazoles

Within the diverse family of substituted isoxazoles, this compound occupies a strategic position. Its structure, featuring a chlorine atom at the 3-position and a methyl group at the 5-position, offers a unique combination of reactivity and stability. The chlorine atom serves as a key functional group, enabling a variety of chemical transformations to introduce further complexity. google.com For instance, it can be displaced by nucleophiles to create new derivatives. researchgate.net

The synthesis of this compound itself can be achieved through methods such as the reaction of dichloroformaldoxime with 1-propyne. google.com This compound and its derivatives are not just laboratory curiosities; they serve as important intermediates in the synthesis of biologically active molecules. researchgate.netconsensus.appchemimpex.com For example, the related compound 3-hydroxy-5-methyl-isoxazole, which can be derived from the 3-chloro analogue, is known for its fungicide and phytoregulating activity. google.com The specific substitution pattern of this compound, therefore, makes it a valuable and versatile building block for creating a range of functionalized isoxazole derivatives with potential applications in various fields.

Interactive Data Tables

Table 1: Physicochemical Properties of Related Isoxazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| This compound-4-carboxylic acid | 16880-29-8 | C₅H₄ClNO₃ | 161.54 | An important intermediate for pharmaceuticals and agrochemicals. lookchem.com |

| Ethyl 5-chloro-3-methylisoxazole-4-carboxylate | 3356-94-3 | C₇H₈ClNO₃ | 189.60 | A building block for complex organic molecules and bioactive compounds. |

| 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 | C₁₁H₇ClFNO₃ | 255.63 | Investigated for its potential biological activities. nih.gov |

| 4-(Chloromethyl)-3-methoxy-5-methylisoxazole | 75989-22-9 | C₆H₈ClNO₂ | 161.58 | A useful intermediate for chemical modifications due to the chloromethyl group. cymitquimica.com |

| 5-Amino-4-chloro-3-methylisoxazole | 166964-09-6 | C₄H₅ClN₂O | 132.55 | A key intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders. chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-methyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO/c1-3-2-4(5)6-7-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIYJMDKRRQFAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54536-85-5 | |

| Record name | 3-chloro-5-methyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Chloro 5 Methylisoxazole and Its Derivatives

Direct Synthetic Routes to 3-Chloro-5-methylisoxazole

The construction of the this compound core can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency and substrate scope.

Cycloaddition Reactions in Isoxazole (B147169) Ring Formation

A cornerstone of isoxazole synthesis is the [3+2] cycloaddition reaction, often involving a nitrile oxide and an alkyne. rsc.orgnanobioletters.com This method provides a direct and highly convergent route to the isoxazole ring. nih.gov For the synthesis of this compound, this typically involves the reaction of dichloroformaldoxime with propyne. google.com The in situ generation of the nitrile oxide from the corresponding hydroximoyl chloride is a common strategy. rsc.org The regioselectivity of the cycloaddition is a critical factor, and reaction conditions can be tuned to favor the desired 3,5-disubstituted isoxazole. acs.org

Key aspects of this methodology include:

Nitrile Oxide Generation: Dihaloformaldoximes serve as precursors to the reactive nitrile oxide intermediate. google.com

Dipolarophile: 1-Alkyne derivatives, such as propyne, act as the two-carbon component in the cycloaddition. google.com

Reaction Conditions: The choice of base and solvent system can significantly influence the reaction's yield and regioselectivity. rsc.orgnih.gov

A one-pot synthesis of 3-substituted 5-chloromethylisoxazoles has been developed using aldoximes and 2,3-dichloro-1-propene, where the latter serves as both a reagent and a solvent. researchgate.net

Regioselective Halogenation Strategies of Isoxazole Precursors

An alternative pathway to this compound involves the regioselective halogenation of a pre-formed 5-methylisoxazole (B1293550) precursor. This approach is contingent on the ability to control the position of chlorination on the isoxazole ring. Electrophilic halogenation of isoxazoles typically occurs at the C4 position. Therefore, direct chlorination of 5-methylisoxazole would likely yield 4-chloro-5-methylisoxazole.

To achieve chlorination at the 3-position, a common strategy involves the cyclization of precursors that already contain the desired halogen or a group that can be readily converted to a chlorine atom. For instance, the reaction of dichloroformaldoxime with an appropriate alkyne directly installs the chlorine at the 3-position. google.com Another approach could involve the use of a 3-hydroxy-5-methylisoxazole precursor, which can be converted to the 3-chloro derivative using a suitable chlorinating agent.

Multicomponent Reactions Towards Isoxazole Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like isoxazoles in a single step. nih.gov These reactions combine three or more starting materials to form a product that contains the majority of the atoms from the reactants. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented in the provided results, the general principles of MCRs can be applied to isoxazole synthesis. For example, a three-component reaction involving an aldehyde, hydroxylamine (B1172632), and an alkyne could theoretically be designed to produce substituted isoxazoles. oiccpress.com The study of 3-amino-5-methylisoxazole (B124983) in multicomponent reactions highlights the versatility of the isoxazole scaffold in such synthetic strategies. d-nb.info

Functionalization and Derivatization Strategies for this compound

The chlorine atom at the 3-position of this compound is a key handle for further molecular elaboration, enabling the introduction of a wide range of functional groups through various chemical transformations.

Nucleophilic Substitution Reactions Involving the Chlorine Atom

The chlorine atom in this compound is susceptible to nucleophilic substitution, allowing for the introduction of diverse substituents. This reactivity is a cornerstone for creating libraries of isoxazole derivatives. Common nucleophiles that can displace the chlorine include:

Amines: Reaction with various primary and secondary amines can lead to the formation of 3-amino-5-methylisoxazole derivatives. researchgate.net

Thiols: Thiolates can be used to introduce sulfur-based functionalities.

Alkoxides: Alkoxides can displace the chlorine to form 3-alkoxy-5-methylisoxazoles.

The reactivity of the chlorine atom can be influenced by the electronic properties of the isoxazole ring and the nature of the nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize halo-heterocycles like this compound. rsc.orgrsc.org

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nobelprize.orglibretexts.org This reaction can be used to introduce aryl, heteroaryl, or vinyl groups at the 3-position of the isoxazole ring. nih.govnih.govresearchgate.net The choice of ligands for the palladium catalyst can be crucial for achieving high yields, especially with less reactive chlorides. libretexts.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgthalesnano.com This reaction, catalyzed by palladium and typically a copper co-catalyst, can be used to introduce alkynyl substituents onto the 3-position of the isoxazole ring. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. organic-chemistry.orgnih.gov

Negishi Coupling: The Negishi coupling reaction pairs an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgnumberanalytics.com This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.orgyoutube.com Organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents, providing a versatile method for introducing a wide array of alkyl, aryl, and vinyl groups at the 3-position of this compound. nih.govnih.gov

The following table summarizes the key features of these palladium-catalyzed cross-coupling reactions for the derivatization of this compound.

| Coupling Reaction | Organometallic Reagent | Introduced Group | Key Features |

| Suzuki | Boronic acid/ester | Aryl, vinyl | Mild conditions, commercially available reagents |

| Sonogashira | Terminal alkyne | Alkynyl | Direct introduction of a C-C triple bond |

| Negishi | Organozinc compound | Alkyl, aryl, vinyl | High reactivity and functional group tolerance |

Directed Metalation and Subsequent Electrophilic Quenching on the Isoxazole Core

Directed metalation, particularly lithiation, followed by quenching with an electrophile, stands as a powerful and regioselective strategy for the functionalization of the isoxazole ring. This method allows for the introduction of a variety of substituents at specific positions, which would be challenging to achieve through classical electrophilic substitution reactions. The regioselectivity is controlled by a directing metalation group (DMG), which is typically a Lewis basic functional group that coordinates to the organolithium reagent, facilitating deprotonation at an adjacent position. baranlab.org

For isoxazole systems, the oxygen and nitrogen atoms of the ring itself can act as directing groups. The acidity of the ring protons is influenced by the substituents present. In the case of 3-substituted-5-methylisoxazoles, the inductive effect of the ring oxygen can render the C-4 proton acidic enough for deprotonation. cdnsciencepub.com However, the C-5 methyl group is also susceptible to deprotonation (lateral metalation). The outcome of the metalation reaction is therefore highly dependent on the specific substrate, the organolithium reagent used, and the reaction conditions.

A common strategy involves the use of strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures, typically -78°C, in an inert solvent such as tetrahydrofuran (B95107) (THF). mdpi.comresearchgate.net Once the isoxazole is lithiated, the resulting organolithium intermediate can be quenched with a wide range of electrophiles to introduce new functional groups.

Table 1: Examples of Electrophilic Quenching on Metalated Isoxazoles

| Isoxazole Derivative | Base | Electrophile | Product | Reference |

| Isoxazolyloxazoline | n-BuLi | Iodomethane | 5-ethyl, 3-methyl isoxazole oxazoline | nih.gov |

| 2,3-dimethylpyrazine | n-BuLi | Ph₂PCl | 2-diphenylphosphinomethyl-3-methylpyrazine | grafiati.com |

| 3,5-dimethylisoxazole (B1293586) | n-BuLi | CO₂ | 3,5-dimethylisoxazole-4-carboxylic acid | cdnsciencepub.com |

| 3-phenyl-5-methylisoxazole | n-BuLi | CO₂ | 3-phenyl-5-methylisoxazole-4-carboxylic acid | cdnsciencepub.com |

This table is interactive. Click on the headers to sort the data.

Research has shown that for 3,5-dimethylisoxazole and 3-phenyl-5-methylisoxazole, lithiation occurs at the C-5 methyl group. cdnsciencepub.com In contrast, studies on isoxazolo[3,4-d]pyridazinones have demonstrated successful selective lateral metalation and electrophilic quenching at the C-3 position of the isoxazole ring. mdpi.comresearchgate.net This highlights the subtle electronic and steric factors that govern the site of metalation. The choice of the base is also critical; for instance, in the functionalization of halophenyl-2-oxazolines, TMPMgCl·LiCl has been used effectively for metalation under mild conditions. researchgate.net

Transformations of the Methyl Substituent

The methyl group at the 5-position of the this compound core serves as a versatile handle for further synthetic modifications. These transformations can introduce a wide array of functional groups, leading to the synthesis of diverse derivatives with potential applications in various fields.

One of the primary transformations involves the halogenation of the methyl group. For instance, the electrophilic chlorination of 3,5-dimethyl-4-nitroisoxazole (B73060) has been studied to introduce one or more chlorine atoms onto the methyl group at the 5-position. rcsi.com This creates polyfunctional derivatives that can be exploited in subsequent reactions. The resulting chloromethyl group is a reactive electrophile that can participate in nucleophilic substitution reactions. For example, 3-(chloromethyl)-5-phenylisoxazoles have been reacted with various nucleophiles like phenols, sodium methylate, and morpholine (B109124) to replace the chlorine atom with aryloxymethyl, methoxy, and morpholine residues, respectively. researchgate.net

Another key transformation is the oxidation of the methyl group to an aldehyde or a carboxylic acid. This can be achieved using various oxidizing agents. The resulting carbonyl compounds are valuable intermediates for further derivatization. For example, the aldehyde can undergo condensation reactions, while the carboxylic acid can be converted to esters, amides, or other acid derivatives.

Furthermore, the methyl group can be functionalized through condensation reactions. The reaction of 3-methyl-4-nitro-5-chloromethylisoxazole with aldehydes and ketones can lead to the formation of α,β-epoxyisoxazoles and α,β-epoxyesters through a Darzens condensation. rcsi.com

Table 2: Examples of Transformations of the Methyl Substituent on Isoxazoles

| Starting Material | Reagent(s) | Transformation | Product Type | Reference |

| 3,5-dimethyl-4-nitroisoxazole | Electrophilic chlorinating agent | Chlorination of methyl group | Polychlorinated isoxazoles | rcsi.com |

| 3-(chloromethyl)-5-phenylisoxazole | Phenols, K₂CO₃ | Nucleophilic substitution | 3-aryloxymethyl-5-phenylisoxazoles | researchgate.net |

| 3-methyl-4-nitro-5-chloromethylisoxazole | Aldehydes/Ketones | Darzens condensation | α,β-epoxisoxazoles/esters | rcsi.com |

| 3-chloro-5-methyl-isoxazole | Dihaloformaldoxime, 1-propyne | Ring formation and conversion | 3-hydroxy-5-methyl-isoxazole | google.com |

This table is interactive. Click on the headers to sort the data.

The versatility of the methyl group is further demonstrated by its conversion into other functional groups through multi-step sequences. For instance, reaction of dichloro- or dibromoformaldoxime with 1-propyne yields 3-chloro or 3-bromo-5-methyl-isoxazole, which can be readily converted into 3-hydroxy-5-methyl-isoxazole, a compound with known biological activity. google.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of isoxazole derivatives, including this compound, is an area of growing importance. rsc.org These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.comresearchgate.net Key aspects of green chemistry in isoxazole synthesis include the use of safer solvents, alternative energy sources like microwave irradiation, and the development of catalyst-free or eco-friendly catalytic systems. benthamdirect.comresearchgate.netnih.gov

Microwave-assisted synthesis has emerged as a significant green technique for the production of isoxazole derivatives. benthamdirect.comnih.govniscpr.res.in This method often leads to shorter reaction times, higher yields, and increased product purity compared to conventional heating methods. benthamdirect.comniscpr.res.in For example, a microwave-assisted, metal-free route for the synthesis of 3,5-disubstituted isoxazoles has been developed, which proceeds via an in-situ generated nitrile oxide intermediate. rsc.org

The use of environmentally benign solvents and catalysts is another cornerstone of green isoxazole synthesis. Researchers have explored the use of water as a solvent and employed agro-waste-based catalysts, such as Water Extract of Orange Fruit Peel Ash (WEOFPA), for the synthesis of isoxazole derivatives. nih.gov Such protocols avoid the use of hazardous organic solvents and expensive catalysts, making the process more sustainable and economical. nih.gov Solvent-free conditions have also been successfully employed. For instance, a single-step condensation reaction between 3-amino-5-methylisoxazole and various aromatic aldehydes has been achieved under solvent-free conditions using N,N-dimethylethanolamine (DMEA) as a green catalyst. researchgate.net

Table 3: Green Chemistry Approaches in Isoxazole Synthesis

| Green Chemistry Principle | Methodology | Example Application | Advantages | Reference(s) |

| Alternative Energy Source | Microwave Irradiation | Synthesis of 3,5-disubstituted isoxazoles | Faster reaction rates, higher yields, high selectivity | benthamdirect.comnih.govniscpr.res.in |

| Benign Solvents/Catalysts | Water as solvent, agro-waste catalyst | Synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones | Eco-friendly, inexpensive, avoids hazardous solvents | nih.gov |

| Solvent-Free Conditions | Organocatalysis (DMEA) | Synthesis of isoxazole Schiff bases | Mild conditions, short reaction times, good yields | researchgate.net |

| Atom Economy | Multicomponent Reactions | Synthesis of isoxazole-5(4H)-one derivatives | High efficiency, avoids harmful catalysts, excellent yields | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Multicomponent reactions (MCRs) are also a key strategy in green synthesis as they often exhibit high atom economy, where most of the atoms from the starting materials are incorporated into the final product. nih.gov The synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones via a multicomponent reaction of an aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride is a prime example of this approach. nih.gov These green methodologies not only contribute to a more sustainable chemical industry but also often provide efficient and high-yielding routes to valuable isoxazole compounds.

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 5 Methylisoxazole

Mechanistic Pathways of Nucleophilic Aromatic Substitution on the Isoxazole (B147169) Ring

Nucleophilic aromatic substitution (SNAr) on the isoxazole ring, particularly at the 3- and 5-positions, is a key transformation for this class of compounds. thieme-connect.de The reaction of 3-chloro-5-methylisoxazole with nucleophiles generally proceeds through a stepwise addition-elimination mechanism. libretexts.orgresearchgate.net This pathway involves the initial attack of the nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The presence of the electron-withdrawing isoxazole ring facilitates this attack by stabilizing the negative charge. byjus.com Subsequently, the chloride ion is expelled, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org

The rate and efficiency of the substitution are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of any catalysts. Studies on similar halo-heterocyclic systems have shown that solvent polarity can significantly affect the reaction pathways. rsc.org For instance, polar aprotic solvents are generally effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its reactivity. The specific mechanistic route can also be influenced by the nature of the nucleophile; for example, reactions with protonated nucleophiles may involve a base-catalyzed deprotonation of the Meisenheimer complex before the departure of the leaving group. researchgate.net

Table 1: Factors Influencing Nucleophilic Aromatic Substitution on Isoxazoles

| Factor | Influence on Reaction | Mechanistic Implication |

|---|---|---|

| Nucleophile Strength | Stronger nucleophiles generally lead to faster reaction rates. | Facilitates the initial addition step and formation of the Meisenheimer complex. |

| Solvent Polarity | Polar aprotic solvents can enhance reaction rates. | Stabilizes the transition state and intermediates. rsc.org |

| Leaving Group Ability | The nature of the halogen (e.g., Cl, Br, I) affects the rate of the elimination step. | A better leaving group will facilitate the rearomatization step. |

| Catalysis | Bases can catalyze the deprotonation of the intermediate complex. researchgate.net | Can alter the rate-determining step of the reaction. |

Ring-Opening and Rearrangement Reactions of the Isoxazole Core

The isoxazole ring, characterized by a weak N-O bond, is susceptible to cleavage under various conditions, leading to ring-opening and rearrangement reactions. thieme-connect.de Deprotonation at the methyl group can initiate ring-opening. thieme-connect.de

Transition metals can also catalyze the reductive ring-opening of isoxazoles. For example, iron-catalyzed transfer hydrogenation has been shown to reductively open 3,5-disubstituted isoxazoles to form β-enaminones. researchgate.net This process involves a hydrogen donor, which can sometimes be generated in situ from the solvent. researchgate.net While this specific study did not use this compound, it demonstrates a potential pathway for the isoxazole core under reductive conditions catalyzed by transition metals.

Photochemical Transformations and Intermediate Formation

The photochemistry of isoxazoles is a rich area of study, often involving isomerization and rearrangement pathways. acs.org Upon UV irradiation, isoxazoles can undergo N-O bond cleavage. thieme-connect.de This can lead to the formation of various intermediates. For instance, studies on the photochemistry of isoxazole itself have identified intermediates such as 2-formyl-2H-azirine, 3-formylketenimine, and imidoylketene upon irradiation at specific wavelengths. acs.org

In a related study, the photolysis of methyl 4-chloro-5-phenylisoxazole-3-carboxylate led to the formation of the corresponding oxazole. sci-hub.se This photoisomerization was found to proceed through azirine and nitrile ylide intermediates, which were identified spectroscopically in cryogenic matrices. sci-hub.se Although the substitution pattern is different, this research highlights the general photochemical behavior of the isoxazole ring, suggesting that this compound could undergo similar transformations, likely initiated by the cleavage of the N-O bond to form a vinylnitrene intermediate, which can then rearrange.

Transition Metal-Catalyzed Reactivity Beyond Cross-Coupling

While cross-coupling reactions are a major application of transition metal catalysis with halo-heterocycles, other transformations are also possible. eie.grresearchgate.net For instance, transition metals can catalyze C-H functionalization reactions. nih.gov While specific examples for this compound are not prevalent in the provided search results, the principles of coordination-assisted C-H activation could potentially be applied. In such reactions, a directing group on the molecule coordinates to the metal center, bringing the catalyst into proximity with a specific C-H bond, which is then cleaved and functionalized.

Iron-catalyzed reductive ring-opening, as mentioned in section 3.2, is another example of a transition metal-catalyzed reaction that does not fall under the category of cross-coupling. researchgate.net This type of reactivity highlights the ability of transition metals to engage with the isoxazole ring in ways that lead to significant structural changes beyond simple substitution.

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 5 Methylisoxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 3-Chloro-5-methylisoxazole, both ¹H and ¹³C NMR spectroscopy provide key insights into the chemical environment of each atom, allowing for unambiguous assignment of its regiochemistry.

¹H NMR Spectroscopy:

In the proton NMR spectrum, this compound is expected to exhibit two distinct signals corresponding to the methyl group protons and the single proton on the isoxazole (B147169) ring.

The methyl group (CH₃) protons at the C5 position are anticipated to appear as a singlet in the upfield region of the spectrum, typically around δ 2.0-2.5 ppm . This is due to the electron-donating nature of the methyl group and its attachment to an sp²-hybridized carbon of the heterocyclic ring.

The isoxazole ring proton (H4) is expected to resonate as a singlet further downfield, likely in the range of δ 6.0-6.5 ppm . The chemical shift is influenced by the electronegativity of the neighboring oxygen and nitrogen atoms within the ring and the chloro-substituent at the C3 position.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, four distinct signals are expected, corresponding to the three carbon atoms of the isoxazole ring and the one carbon of the methyl group.

The methyl carbon (CH₃) is expected to appear at the highest field, typically in the range of δ 10-15 ppm .

The C4 carbon of the isoxazole ring, bearing the single proton, is predicted to resonate at approximately δ 100-110 ppm .

The C3 and C5 carbons , being quaternary and attached to electronegative atoms (chlorine and oxygen/nitrogen respectively), will appear further downfield. The C5 carbon , attached to the methyl group, is expected around δ 160-165 ppm , while the C3 carbon , bonded to the chlorine atom, is anticipated to be the most deshielded, with a chemical shift in the region of δ 150-155 ppm .

These predicted chemical shifts are based on the analysis of structurally similar isoxazole derivatives and computational NMR prediction methods. The precise values can vary depending on the solvent and experimental conditions.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| CH₃ | ~ 2.0-2.5 (s) | ~ 10-15 |

| H4 | ~ 6.0-6.5 (s) | ~ 100-110 |

| C3 | - | ~ 150-155 |

| C5 | - | ~ 160-165 |

X-ray Crystallography for Solid-State Structural Determination

From the crystallographic data of analogous compounds, it can be inferred that the isoxazole ring of this compound is essentially planar. The bond lengths and angles within the ring are characteristic of a five-membered aromatic heterocycle, with delocalized π-electrons.

Key Expected Structural Features:

Planarity: The isoxazole ring is expected to be planar.

Bond Lengths: The C-Cl bond length would be typical for a chlorine atom attached to an sp² carbon. The bond lengths within the isoxazole ring will reflect a hybrid of single and double bond character.

Intermolecular Interactions: In the solid state, weak intermolecular interactions such as C-H···N, C-H···O, and potentially halogen bonding (C-Cl···N/O) are likely to play a role in the crystal packing.

The precise packing arrangement and unit cell parameters can only be definitively determined through experimental X-ray diffraction analysis of a suitable single crystal of this compound.

Interactive Data Table: Expected Bond Lengths and Angles (based on related structures)

| Bond/Angle | Expected Value |

| C3-Cl Bond Length | ~ 1.72 Å |

| C=N Bond Length | ~ 1.30 Å |

| N-O Bond Length | ~ 1.42 Å |

| C-O Bond Length | ~ 1.35 Å |

| C-C Bond Length | ~ 1.40 Å |

| C-N-O Bond Angle | ~ 110° |

| O-C-C Bond Angle | ~ 105° |

| C-C-N Bond Angle | ~ 110° |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule and is highly sensitive to the presence of specific functional groups.

FT-IR Spectroscopy:

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the isoxazole ring and the methyl group.

C-H stretching: Vibrations of the methyl group C-H bonds are expected in the region of 2900-3000 cm⁻¹. The C-H stretch of the isoxazole ring proton (H4) would likely appear around 3100 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the isoxazole ring are expected to give rise to a series of bands in the 1600-1400 cm⁻¹ region.

Ring stretching/breathing modes: The characteristic vibrations of the isoxazole ring itself are expected to appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

C-Cl stretching: The stretching vibration of the C-Cl bond is expected to be observed in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

FT-Raman Spectroscopy:

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibrations of the isoxazole ring are expected to be prominent in the Raman spectrum. The C-Cl stretch may also be observed.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |

| C-H stretch (methyl) | 2900-3000 | 2900-3000 |

| C-H stretch (ring) | ~ 3100 | ~ 3100 |

| C=N / C=C stretch | 1600-1400 | 1600-1400 |

| Isoxazole ring modes | 1300-1000 | 1300-1000 |

| C-Cl stretch | 800-600 | 800-600 |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions.

For this compound (C₄H₄ClNO), the molecular ion peak ([M]⁺) in the mass spectrum would be expected at m/z corresponding to its molecular weight. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster: [M]⁺ and [M+2]⁺ with a relative intensity ratio of approximately 3:1.

Expected Molecular Ion Peaks:

[C₄H₄³⁵ClNO]⁺: m/z = 117

[C₄H₄³⁷ClNO]⁺: m/z = 119

Fragmentation Pathways:

The fragmentation of the isoxazole ring under electron impact ionization can proceed through several pathways. Based on studies of related isoxazoles, some likely fragmentation patterns for this compound include:

Loss of a chlorine radical (•Cl): This would lead to a fragment ion at m/z 82.

Cleavage of the N-O bond: This is a common fragmentation pathway for isoxazoles and can lead to various smaller fragments.

Loss of acetylene (B1199291) (C₂H₂): This can occur from the isoxazole ring, leading to a fragment ion.

Loss of a methyl radical (•CH₃): This would result in a fragment ion that still contains the chlorine atom, exhibiting the characteristic isotopic pattern.

The relative abundances of these fragment ions would provide further evidence for the structure of this compound.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and circularly polarized luminescence (CPL), are used to study chiral molecules. This compound itself is an achiral molecule and therefore would not exhibit any chiroptical properties.

However, if a chiral center were introduced into the molecule, for example, by substituting one of the methyl protons with another group or by attaching a chiral side chain, the resulting chiral derivative would be optically active. The chiroptical properties of such derivatives would depend on the nature and position of the chiral center and its influence on the electronic transitions of the isoxazole chromophore. The synthesis and study of chiral isoxazole derivatives have been reported in the literature, demonstrating their potential for applications in asymmetric synthesis and materials science.

Theoretical and Computational Chemistry Studies of 3 Chloro 5 Methylisoxazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Chloro-5-methylisoxazole, DFT calculations would theoretically provide insights into its electronic properties and reactivity. These calculations could determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be employed to calculate various global reactivity descriptors. These descriptors, derived from the conceptual DFT framework, help in predicting the reactive behavior of the molecule. Key descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electron cloud distortion.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

While the application of DFT to various organic molecules is widespread

Applications and Advanced Material Science Perspectives of 3 Chloro 5 Methylisoxazole

Role as a Key Synthetic Intermediate for Bioactive Scaffolds

3-Chloro-5-methylisoxazole serves as a versatile and highly valuable intermediate in synthetic organic chemistry, primarily owing to the reactivity of the chlorine atom at the 3-position. This reactivity allows for nucleophilic substitution reactions, providing a gateway to a wide array of functionalized isoxazole (B147169) derivatives. These derivatives are often core components, or "scaffolds," upon which more complex, biologically active molecules are built. The stability of the isoxazole ring, combined with the facile displacement of the chloro group, makes it an attractive starting material for constructing diverse molecular architectures with potential applications in medicinal and agricultural chemistry.

Precursor to Complex Heterocyclic Systems

The utility of this compound as a foundational unit is evident in its conversion to other reactive intermediates, such as 3-amino-5-methylisoxazole (B124983). The amino derivative, in particular, is a key player in multicomponent reactions and heterocyclizations. Research has shown that 3-amino-5-methylisoxazole can react with pyruvic acid derivatives and aromatic aldehydes to selectively synthesize complex heterocyclic systems like furanones and pyrrolones. researchgate.net In these reactions, the NH2 group of the aminoisoxazole acts as the key nucleophilic center that drives the formation of the new ring systems. researchgate.net

The reaction pathways can be carefully controlled to yield specific products. For instance, the multicomponent condensation of 3-amino-5-methylisoxazole, an aromatic aldehyde, and pyruvic acid can be challenging, but a sequential approach involving the pre-synthesis of intermediates leads to the successful and selective formation of the desired furanone or pyrrolone structures. researchgate.net This demonstrates the compound's role as a precursor to more elaborate heterocyclic frameworks, expanding the library of accessible bioactive compounds.

Building Block in Natural Product Synthesis

While direct incorporation of the this compound unit into the total synthesis of complex natural products is not extensively documented, its significance lies in its role as a "chiral pool" building block. The principles of natural product synthesis often rely on using readily available, structurally defined small molecules as starting points to construct larger, more intricate targets. researchgate.net Isoxazole moieties are present in various biologically active compounds, and synthons like this compound provide a reliable route to introduce this specific heterocycle.

The concept of using building blocks is central to both natural product synthesis and the creation of natural product-like scaffolds. nih.govrsc.orgnih.gov The isoxazole ring can be considered a stable and synthetically versatile unit that can be elaborated upon. Therefore, this compound functions as a fundamental component for generating molecular complexity, enabling the synthesis of novel compounds that mimic the structural and functional diversity of natural products.

Contributions to Agrochemical Research and Development (excluding formulation/dosage)

In the field of agrochemical research, the discovery of novel active ingredients with high efficacy and new modes of action is crucial for sustainable crop protection and managing resistance. jst.go.jpnih.gov The isoxazole ring is a well-established pharmacophore in this sector, and this compound represents a key starting point for the chemical exploration of new herbicides and fungicides.

Chemical Scaffolding for Herbicide and Fungicide Investigations

This compound provides a robust chemical scaffold for developing new potential agrochemicals. Its derivative, 3-hydroxy-5-methylisoxazole (hymexazol), is a known fungicide used to control soil-borne diseases. jst.go.jp Structural modifications of this core scaffold are a proven strategy for discovering compounds with an altered or improved biological activity spectrum. jst.go.jp

The chlorine atom in this compound is a key functional handle for such modifications, allowing chemists to attach various side chains and functional groups through nucleophilic substitution. This approach enables the creation of large libraries of related compounds that can be screened for herbicidal and fungicidal properties. Research into derivatives has explored how different substituents on the isoxazole ring influence biological activity, aiming to identify molecules that can effectively inhibit the growth of weeds or pathogenic fungi. jst.go.jpnih.govresearchgate.net This investigative process is fundamental to the pipeline of modern agrochemical development.

Catalytic Applications as a Ligand Precursor

Beyond its role in building bioactive molecules, this compound is also a precursor for synthesizing ligands used in coordination chemistry and catalysis. The isoxazole nitrogen atom can coordinate with metal ions, and by functionalizing the ring, multidentate ligands can be created that form stable metal complexes.

Design and Synthesis of Metal Complexes with Isoxazole Ligands

A common strategy involves converting this compound to 3-amino-5-methylisoxazole. This amine can then be reacted with various aldehydes or ketones to form Schiff base ligands. jocpr.comjocpr.comresearchgate.net These Schiff bases, which contain an imine (C=N) linkage, are excellent chelating agents for a wide range of transition metal ions.

Researchers have successfully synthesized and characterized metal complexes of isoxazole-derived Schiff bases with metals such as Copper (II), Nickel (II), Cobalt (II), and Zinc (II). jocpr.comjocpr.comresearchgate.net Spectroscopic and analytical data confirm that the ligand coordinates to the metal center, often through the isoxazole ring nitrogen and the imine nitrogen or a phenolic oxygen, depending on the specific Schiff base structure. jocpr.com These complexes are often non-electrolytes and can exhibit various geometries depending on the metal ion and ligand. jocpr.comresearchgate.netnih.gov The development of these metal complexes opens avenues for their potential use as catalysts in various chemical transformations.

Interactive Data Table: Examples of Metal Complexes Derived from 3-Amino-5-methylisoxazole

| Precursor Ligand Type | Metal Ion | Proposed General Formula | Coordination Geometry (Example) |

| Schiff Base (from Salicylaldehyde) | Cu(II), Ni(II), Co(II) | M(L)2 | Isotropic/Axial Symmetry (for Cu) researchgate.net |

| Schiff Base (from Substituted Salicylaldehydes) | Cu(II), Ni(II), Co(II), Zn(II), VO(IV) | [M(L2)(H2O)2] | Not specified jocpr.comjocpr.com |

| Schiff Base (from 3-(2-furyl)acrolein) | Gd(III), Sm(III), Nd(III) | [Ln(L)2(NO3)2(H2O)]NO3 | Nine-coordinated nih.gov |

| Schiff Base (from 3-(2-furyl)acrolein) | Zn(II) | [Zn(L)2(NO3)2]·H2O | Six-coordinated nih.gov |

Evaluation in Homogeneous and Heterogeneous Catalysis

Currently, there is a notable absence of dedicated research on the direct use of this compound as a catalyst in either homogeneous or heterogeneous systems. The isoxazole moiety, being a five-membered heterocycle with nitrogen and oxygen atoms, can exhibit coordination capabilities with metal centers. The presence of a chlorine atom at the 3-position and a methyl group at the 5-position influences the electron density of the ring, which could, in theory, modulate its interaction with catalytically active metals.

In the broader context of heterocyclic compounds, isoxazole derivatives have been utilized as ligands in various catalytic transformations. For instance, the nitrogen atom of the isoxazole ring can act as a Lewis base, coordinating to a metal center and thereby influencing its catalytic activity and selectivity.

Table 1: Potential Catalytic Applications for Isoxazole Scaffolds

| Catalytic Reaction | Role of Isoxazole Derivative | Potential for this compound |

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Ligand for Palladium or other transition metals | The electronic properties modified by the chloro and methyl groups could influence catalyst stability and turnover. |

| Asymmetric Catalysis | Chiral ligand backbone | Derivatization of the methyl group or other positions could introduce chirality for enantioselective transformations. |

| Oxidation/Reduction Reactions | Ancillary ligand to stabilize metal centers in various oxidation states | The chloro-substituent may affect the redox potential of the metal-ligand complex. |

The chlorine atom on this compound could also serve as a reactive handle for immobilization onto a solid support, paving the way for its use in heterogeneous catalysis. This would allow for easier catalyst separation and recycling, a key advantage in industrial processes. However, without experimental data, these remain speculative applications that warrant future investigation.

Potential in Advanced Materials Science

The unique electronic structure of the isoxazole ring suggests that its derivatives, including this compound, could be valuable in the field of advanced materials science. Applications in non-linear optics (NLO) and molecular devices are particularly promising areas of exploration.

Investigation of Electronic and Photophysical Properties

The electronic and photophysical properties of this compound are foundational to its potential in advanced materials. The isoxazole ring is an aromatic system, and the substituents play a crucial role in tuning its electronic characteristics. The electron-withdrawing nature of the chlorine atom, combined with the electron-donating effect of the methyl group, creates a push-pull system that can lead to interesting optical and electronic behaviors.

Table 2: Predicted Electronic and Photophysical Properties of this compound and Potential Implications

| Property | Influence of Substituents | Potential Application |

| HOMO-LUMO Gap | The chloro and methyl groups will modulate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | Tuning of the energy gap is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). |

| Dipole Moment | The asymmetry introduced by the different substituents will result in a significant molecular dipole moment. | A large dipole moment is often associated with enhanced non-linear optical properties. |

| Polarizability | The delocalized π-electron system of the isoxazole ring contributes to its polarizability. | High polarizability is a key requirement for materials with NLO activity. |

| Photostability | The inherent stability of the aromatic isoxazole ring is a positive attribute. | Essential for the long-term performance of molecular devices and optical materials. |

Theoretical calculations, such as Density Functional Theory (DFT), would be instrumental in predicting the precise electronic transitions, absorption and emission spectra, and hyperpolarizability of this compound. Such computational studies could guide experimental efforts to synthesize and characterize this compound for specific material science applications. The investigation into the photophysical properties would involve studying its fluorescence or phosphorescence behavior, which is critical for applications in sensors and imaging.

Advanced Analytical and Process Chemistry of 3 Chloro 5 Methylisoxazole

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for determining the purity of 3-Chloro-5-methylisoxazole and for its isolation from reaction mixtures and impurity profiles. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods, each offering distinct advantages for the analysis of this chlorinated heterocyclic compound.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a primary method for the purity assessment of this compound and its derivatives. The separation is typically achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase. While specific methods for this compound are not extensively published in peer-reviewed literature, methods for structurally similar compounds, such as 3-hydroxy-5-methylisoxazole (Hymexazol), provide a strong basis for method development sielc.com.

A hypothetical HPLC method for the purity assessment of this compound could involve a C18 column with a gradient elution system. The mobile phase could consist of a mixture of water (with a pH modifier like formic acid for improved peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector at a wavelength where the isoxazole (B147169) ring exhibits strong absorbance.

Table 1: Illustrative HPLC Method Parameters for this compound Purity Analysis

| Parameter | Value |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70% B; 12-13 min: 70-30% B; 13-15 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

This method would be capable of separating this compound from potential starting materials, by-products, and degradation products. For preparative isolation, the method can be scaled up using a larger diameter column and a higher flow rate.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. It is highly effective for identifying and quantifying trace impurities, including regioisomers, which can be challenging to separate by other means longdom.org.

A typical GC method would involve injecting a solution of the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the carrier gas and a stationary phase coated on the column walls. A flame ionization detector (FID) can be used for quantification, while a mass spectrometer allows for the definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.

Table 2: Representative GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (20:1) |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

Such a method would be suitable for detecting and quantifying impurities that may arise during the synthesis of this compound.

Reaction Monitoring and In-Process Control Techniques

Effective in-process control (IPC) is crucial for ensuring the efficiency, safety, and reproducibility of the synthesis of this compound. Real-time monitoring of reaction progress allows for the precise determination of reaction endpoints, the detection of any deviations from the desired reaction pathway, and the timely implementation of corrective actions.

The synthesis of isoxazoles often involves the cycloaddition of a nitrile oxide with an alkyne or the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound wikipedia.org. Monitoring these reactions can be achieved through various spectroscopic and chromatographic techniques.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy : In-situ NMR can provide real-time quantitative data on the consumption of starting materials and the formation of products and intermediates directly within the reaction vessel organic-chemistry.org. This technique is particularly valuable for mechanistic studies and for optimizing reaction conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy : Process FTIR probes can be immersed directly into the reaction mixture to monitor changes in the concentration of functional groups. For instance, the disappearance of the alkyne and nitrile oxide stretches and the appearance of characteristic isoxazole ring vibrations can be tracked throughout the reaction.

Process High-Performance Liquid Chromatography (HPLC) : Automated HPLC systems can be configured to periodically draw samples from the reactor, quench the reaction, and analyze the composition of the reaction mixture. This provides detailed information on the concentration of all UV-active species over time.

Table 3: Application of In-Process Control Techniques for this compound Synthesis

| Technique | Monitored Parameter | Application |

| In-situ NMR | Disappearance of reactant signals (e.g., alkyne protons) and appearance of product signals (e.g., isoxazole ring protons). | Determination of reaction kinetics and endpoint. |

| Process FTIR | Changes in vibrational bands corresponding to key functional groups (e.g., -C≡N, -C≡C-H). | Real-time tracking of reactant consumption and product formation. |

| Process HPLC | Concentration of starting materials, intermediates, product, and by-products. | Purity profile monitoring and identification of process deviations. |

By implementing these IPC techniques, a deeper understanding of the reaction dynamics can be achieved, leading to improved process control, higher yields, and enhanced product quality.

Polymorphism and Solid-State Characterization of Advanced Forms

Polymorphism, the ability of a solid material to exist in more than one crystalline form, can have a significant impact on the physical and chemical properties of a compound, including its melting point, solubility, and stability. While there is no specific literature on the polymorphism of this compound, the study of polymorphism in related heterocyclic compounds, such as 1,2,4-triazole (B32235) derivatives, is an active area of research ijmtlm.org. The potential for polymorphism in this compound should be considered, as different polymorphic forms could affect its handling, formulation, and reactivity in subsequent synthetic steps.

The characterization of potential polymorphs of this compound would involve a range of solid-state analytical techniques:

X-ray Powder Diffraction (XRPD) : This is the primary technique for identifying and distinguishing between different crystalline forms, as each polymorph will produce a unique diffraction pattern.

Differential Scanning Calorimetry (DSC) : DSC is used to determine the melting points and to detect any phase transitions between polymorphic forms as a function of temperature.

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and the presence of any solvates.

Single-Crystal X-ray Diffraction : If suitable single crystals can be grown, this technique can provide the definitive three-dimensional structure of a specific polymorphic form, revealing details about the molecular packing and intermolecular interactions.

Infrared (IR) and Raman Spectroscopy : Vibrational spectroscopy can be used to probe differences in the molecular environment and intermolecular interactions between different polymorphs.

Table 4: Solid-State Characterization Techniques and Their Application to this compound

| Technique | Information Obtained | Relevance to Polymorphism |

| XRPD | Crystalline phase identification and quantification. | Each polymorph has a unique diffraction pattern. |

| DSC | Melting point, enthalpy of fusion, phase transitions. | Different polymorphs will exhibit different thermal events. |

| TGA | Thermal stability, solvent content. | Can distinguish between anhydrous forms and solvates. |

| Single-Crystal XRD | Absolute crystal structure, molecular conformation, and packing. | Provides definitive proof of a specific polymorphic form. |

| IR/Raman Spectroscopy | Vibrational modes of functional groups. | Subtle differences in spectra can indicate different crystal packing. |

A thorough investigation into the solid-state properties of this compound would be essential for ensuring consistent material properties and performance in its applications.

Future Research Directions and Unexplored Avenues for 3 Chloro 5 Methylisoxazole

Development of Novel Stereoselective Synthetic Pathways

The synthesis of chiral isoxazole (B147169) derivatives has garnered considerable attention due to the stereospecificity often exhibited by biologically active molecules. acs.orgnih.gov Future research should prioritize the development of stereoselective synthetic routes to access enantiomerically pure derivatives of 3-chloro-5-methylisoxazole.

One promising avenue is the use of chemoenzymatic methods. For instance, enzyme-catalyzed transformations have been successfully employed to synthesize chiral isoxazole derivatives with high enantiomeric excess. acs.org This approach could be adapted for this compound, potentially through the stereoselective reduction of a prochiral ketone precursor or the kinetic resolution of a racemic intermediate. acs.org Another key strategy is the 1,3-dipolar cycloaddition reaction, a foundational method for isoxazole synthesis. rsc.orgnih.gov Future work could explore the use of chiral catalysts or auxiliaries to control the stereochemistry of this reaction when constructing the isoxazole ring. The development of such methods would provide access to a wider range of chiral building blocks for drug discovery and other applications. nih.govresearchgate.net

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Chemoenzymatic Synthesis | High enantioselectivity, mild reaction conditions | Identification of suitable enzymes, optimization of reaction conditions |

| Asymmetric 1,3-Dipolar Cycloaddition | Direct control of stereochemistry | Design of chiral catalysts, use of chiral auxiliaries |

| Kinetic Resolution | Access to both enantiomers | Development of efficient resolving agents or catalysts |

Exploration of Bio-orthogonal Reactions with this compound

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. kinxcdn.comnih.gov The unique electronic properties of this compound, conferred by the electron-withdrawing chloro group, make it an intriguing candidate for bio-orthogonal reactions.

Future research could investigate the participation of this compound in reactions like the inverse-electron-demand Diels-Alder (IEDDA) reaction or strain-promoted azide-alkyne cycloadditions (SPAAC). nih.govnih.gov The chloro substituent may influence the reactivity and kinetics of these reactions, potentially offering advantages over existing bio-orthogonal reagents. rsc.org For example, halogen substituents have been shown to increase the reactivity of sydnones in cycloaddition reactions. rsc.org Exploring the "click" reactivity of this compound derivatives could lead to novel probes for in vivo imaging, drug delivery, and the study of biological processes at the molecular level. eurjchem.com

| Bio-orthogonal Reaction | Potential Role of this compound | Research Goals |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | As a dienophile, with reactivity tuned by the chloro group | Investigate reaction kinetics and biocompatibility |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | As a component of a strained alkyne or azide probe | Synthesize derivatives for SPAAC and evaluate their performance |

| Other "Click" Chemistries | As a novel reactive partner | Explore new bio-orthogonal transformations |

Expansion into Supramolecular Chemistry and Self-Assembly

The ability of molecules to self-assemble into ordered structures is fundamental to the development of new materials with tailored properties. The presence of a halogen atom on the isoxazole ring of this compound offers a unique handle for directing self-assembly through halogen bonding and other non-covalent interactions. arxiv.org

Future studies should explore the capacity of this compound and its derivatives to form supramolecular structures such as liquid crystals, gels, and nanowires. nih.gov The directionality and strength of halogen bonds can be exploited to control the packing and morphology of the resulting materials. arxiv.org This could lead to the development of novel functional materials for applications in electronics, sensing, and catalysis. The interplay of halogen bonding with other interactions, such as π-π stacking of the isoxazole rings, could provide a rich landscape for the design of complex, self-assembled systems.

Advanced Computational Design of Next-Generation Derivatives

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding the design of new derivatives with enhanced functionality. nih.govirjweb.com Density Functional Theory (DFT) and other computational methods can be applied to this compound to explore its electronic structure, reactivity, and potential interactions with biological targets or other molecules. researchgate.netnih.gov

Future research should focus on using computational modeling to:

Predict Reactivity: Calculate parameters such as frontier molecular orbital energies (HOMO-LUMO) and electrostatic potential maps to predict the regioselectivity and reactivity of this compound in various reactions. researchgate.netmdpi.comresearchgate.net

Design Novel Inhibitors: Use molecular docking and molecular dynamics simulations to design derivatives of this compound that can act as inhibitors of specific enzymes or receptors. mdpi.com

Elucidate Reaction Mechanisms: Investigate the transition states and reaction pathways of synthetic routes to optimize reaction conditions and yields. mdpi.com

These computational studies will accelerate the discovery and development of new applications for this compound by allowing for the rational design of derivatives with desired properties. nih.govmdpi.com

| Computational Method | Application to this compound | Desired Outcome |

| Density Functional Theory (DFT) | Calculation of electronic properties and reactivity indices | Prediction of reaction outcomes and design of more reactive derivatives |

| Molecular Docking | Simulation of binding to biological targets | Identification of potential drug candidates |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of derivatives in complex environments | Understanding of binding stability and conformational changes |

Environmental Fate and Transformation Studies (beyond basic degradation)

Understanding the environmental fate of chemical compounds is crucial for assessing their long-term impact. While the basic degradation of some isoxazoles has been studied, a detailed investigation into the environmental transformation of this compound is warranted. nih.govresearchgate.net

Future research should move beyond simple degradation studies to explore:

Metabolic Pathways: The microbial degradation of the related compound 3-amino-5-methyl-isoxazole has been investigated, providing a starting point for identifying the microorganisms and enzymatic pathways that may be involved in the breakdown of this compound. nih.gov

Transformation Products: Detailed analysis of the intermediate and final products of abiotic and biotic degradation is necessary to fully understand its environmental impact. researchgate.net Techniques such as high-resolution mass spectrometry can be used to identify these transformation products.

Influence of the Chloro Substituent: The presence of the chlorine atom may significantly affect the compound's persistence and degradation pathways. eurochlor.orgresearchgate.net Studies on the biodegradation of other chlorinated heterocyclic compounds can provide insights into the potential for reductive or oxidative dehalogenation. tandfonline.comnih.gov

A thorough understanding of the environmental behavior of this compound will ensure its responsible use and management.

Q & A

Q. Table 1: Comparison of Synthetic Methods for this compound Derivatives

| Method | Yield (%) | Key Conditions | Characterization Techniques | Reference |

|---|---|---|---|---|

| Cyclization/Chlorination | 72–78 | PCl₅, 80°C, 6 h | ¹H NMR, HRMS, FT-IR | |

| Hypervalent Iodine | 85–90 | PhI(OAc)₂, CH₂Cl₂, 25°C | LC-MS, Elemental Analysis |

Q. Table 2: Structural Parameters from X-ray Crystallography

| Parameter | Experimental Value | DFT Calculation (B3LYP) | Reference |

|---|---|---|---|

| C-Cl Bond Length (Å) | 1.73 | 1.75 | |

| Dihedral Angle (°) | 70.33 | 68.9 |

Key Considerations for Researchers

- Safety : Handle chlorinated intermediates (e.g., this compound-4-carbonyl chloride) in fume hoods with PPE (nitrile gloves, goggles) due to lachrymatory effects .

- Data Reproducibility : Document solvent purity (e.g., CH₂Cl₂ dried over MgSO₄) and reaction stoichiometry to ensure reproducibility across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.